molecular formula C13H26OSe B14543274 2-(Methylselanyl)dodecanal CAS No. 61759-14-6

2-(Methylselanyl)dodecanal

Cat. No.: B14543274
CAS No.: 61759-14-6
M. Wt: 277.32 g/mol
InChI Key: FZNCWLXUXDLVSC-UHFFFAOYSA-N
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Description

2-(Methylselanyl)dodecanal is an organic compound with the chemical formula C13H26OSe It is a derivative of dodecanal, where a methylselanyl group is attached to the second carbon of the dodecanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylselanyl)dodecanal typically involves the introduction of a methylselanyl group to dodecanal. One common method is the reaction of dodecanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylselanyl)dodecanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Methylselanyl)dodecanoic acid.

    Reduction: 2-(Methylselanyl)dodecanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylselanyl)dodecanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of fragrances and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylselanyl)dodecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylselanyl group may also contribute to the compound’s biological activity by interacting with cellular components and modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dodecanal: The parent compound, which lacks the methylselanyl group.

    2-(Methylthio)dodecanal: A similar compound where the selenium atom is replaced with sulfur.

    2-(Methylselanyl)undecanal: A similar compound with one less carbon in the aldehyde chain.

Uniqueness

2-(Methylselanyl)dodecanal is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61759-14-6

Molecular Formula

C13H26OSe

Molecular Weight

277.32 g/mol

IUPAC Name

2-methylselanyldodecanal

InChI

InChI=1S/C13H26OSe/c1-3-4-5-6-7-8-9-10-11-13(12-14)15-2/h12-13H,3-11H2,1-2H3

InChI Key

FZNCWLXUXDLVSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C=O)[Se]C

Origin of Product

United States

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